![molecular formula C8H10O2 B1268177 1-(Furan-2-yl)butan-2-one CAS No. 4208-63-3](/img/structure/B1268177.png)
1-(Furan-2-yl)butan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(Furan-2-yl)butan-2-one and related compounds often involves multi-component reactions, including the use of 2-(trimethylsiloxy)furan as a nucleophilic synthon reacting with sugar aldehydes or imines under specific conditions to produce γ-C-glycosylated butenolides. These reactions are characterized by high diastereoselection and offer a pathway to higher carbon sugars and other complex molecules (Casiraghi et al., 1990). Additionally, one-pot synthesis methods catalyzed by substances like K10 montmorillonite under solvent-free conditions have been developed, showcasing the efficiency and environmental friendliness of modern synthetic approaches (Han et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed through various spectroscopic and computational methods, including XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopy. These studies provide detailed insights into the compound's geometric parameters, vibrational properties, chemical shifts, and electronic structure, offering a comprehensive understanding of its molecular configuration and stability (Kurnaz et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its versatility as a reactant. For instance, it can undergo AuCl(3)-catalyzed reactions with nucleophiles to form highly substituted furans, demonstrating its utility in synthesizing complex furan derivatives under mild conditions (Yao et al., 2004). Additionally, it can engage in multi-component synthesis reactions to create highly functionalized bifurans and thiophenyl furans, further exemplifying its reactivity and application in constructing sophisticated molecular architectures (Sayahi et al., 2015).
Scientific Research Applications
Photoinduced Direct Oxidative Annulation
1-(Furan-2-yl)butan-2-one derivatives have been applied in photoinduced direct oxidative annulation processes. This technique allows for the synthesis of polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, without the need for transition metals and oxidants. The phenomenon of excited-state intramolecular proton transfer (ESIPT) was observed in these compounds (Zhang et al., 2017).
Furan Formation Pathways
Research on the formation of furan compounds from this compound derivatives contributes to the understanding of furan chemistry in low-temperature oxidation. This is significant for modeling and predicting furan formation in combustion processes (Chen et al., 2021).
One-Pot Synthesis of Chromen-4-ones
This compound derivatives are involved in the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis. This method is noted for its solvent-free nature, recyclable catalyst, and easy work-up, emphasizing its green chemistry aspect (Han et al., 2016).
Electrochemical Polymerization
The this compound framework is used in the study of electrochemical polymerization and capacitance properties of polymers. These polymers, when used in certain electrolytes, show promise as electrode materials for supercapacitor applications (Mo et al., 2015).
Photophysical Properties in Sensor Development
Derivatives of this compound have been synthesized and studied for their photophysical properties. These compounds are explored for their potential in developing metal ion sensors, particularly for detecting aluminum ions (Kumar et al., 2015).
Mechanism of Action
- Hydroarylation : 1-(Furan-2-yl)butan-2-one undergoes hydroarylation, a reaction where it reacts with arenes (such as benzene) under the action of strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃). This results in the addition of an aryl group to the furan side chain carbon–carbon double bond .
Mode of Action
Pharmacokinetics
Result of Action
properties
IUPAC Name |
1-(furan-2-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGYLKTISAERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338043 | |
Record name | 1-(furan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4208-63-3 | |
Record name | 1-(2-Furanyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(furan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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